molecular formula C12H7NO2 B3249800 6-Cyano-1-naphthoic acid CAS No. 1975-47-9

6-Cyano-1-naphthoic acid

Cat. No.: B3249800
CAS No.: 1975-47-9
M. Wt: 197.19 g/mol
InChI Key: AGFJZOHADFYLDD-UHFFFAOYSA-N
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Description

6-Cyano-1-naphthoic acid is a useful research compound. Its molecular formula is C12H7NO2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyanonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJZOHADFYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 6 Cyano 1 Naphthoic Acid

Mechanistic Elucidation of Carbonylation and Cyanation Processes

6-Cyano-1-naphthoic acid is typically synthesized from precursors like 6-halo-1-naphthoic acid or its derivatives. The introduction of the cyano and carboxyl groups often involves transition-metal-catalyzed reactions, namely carbonylation and cyanation.

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives by introducing a carbonyl group (CO). rsc.org The synthesis of a naphthoic acid derivative from a halo-naphthalene precursor follows a well-established catalytic cycle. diva-portal.org

The generally accepted mechanism for the palladium-catalyzed carbonylation of an aryl halide (Ar-X) to an aryl carboxylic acid (Ar-COOH) involves a Pd(0)/Pd(II) catalytic cycle, which can be summarized in the following key steps:

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (e.g., 6-bromo-1-naphthalene derivative). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Arylpalladium(II) complex. nih.govosti.gov This is often the rate-limiting step in the cycle. researchgate.net

CO Insertion (Migratory Insertion) : A molecule of carbon monoxide coordinates to the Arylpalladium(II) complex. Subsequently, the aryl group migrates from the palladium center to the carbon atom of the coordinated CO ligand. This migratory insertion step results in the formation of an Acylpalladium(II) complex. diva-portal.org

Reductive Elimination : The Acylpalladium(II) complex reacts with a nucleophile, such as water, to form the carboxylic acid. This final step involves the formation of the C-O bond and the regeneration of the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. diva-portal.org

This process is highly efficient and tolerates a wide range of functional groups, including the cyano group. organic-chemistry.org The choice of ligands, solvent, and base is critical for optimizing the reaction yield and rate.

Table 1: Key Steps in Palladium-Catalyzed Carbonylation

StepDescriptionIntermediate Species
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.Arylpalladium(II) halide complex
CO Insertion The aryl group migrates to a coordinated CO ligand.Acylpalladium(II) halide complex
Reductive Elimination The acyl group is attacked by a nucleophile (e.g., H₂O), releasing the product and regenerating the Pd(0) catalyst.Pd(0) complex

The introduction of a cyano group onto an aromatic ring, particularly from an aryl halide, is often achieved through a copper-mediated reaction, famously known as the Rosenmund-von Braun reaction. researchgate.net This reaction traditionally uses stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures. nih.govalberts.edu.in

The mechanism, while not fully elucidated in all cases, is thought to proceed through the following general pathway:

Formation of an Organocopper Intermediate : The reaction is initiated by the interaction of the aryl halide with CuCN. This may involve an initial oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate.

Reductive Elimination : This Cu(III) intermediate then undergoes reductive elimination to form the aryl nitrile (Ar-CN) and a copper(I) halide.

Modern advancements have led to the development of catalytic versions of this reaction, which are milder and more efficient. These catalytic systems often employ a copper(I) source, a ligand (such as a diamine), and a cyanide source (like NaCN or KCN). nih.govorganic-chemistry.org In some protocols, a domino halide exchange-cyanation can occur, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation. organic-chemistry.orgresearchgate.net The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction steps.

Table 2: Comparison of Cyanation Methods

FeatureRosenmund-von Braun (Traditional)Catalytic Copper Cyanation
Copper Reagent Stoichiometric CuCNCatalytic Cu(I) salt (e.g., CuI)
Cyanide Source CuCNNaCN, KCN, Zn(CN)₂
Conditions High temperatures (often >200 °C)Milder temperatures (e.g., 110 °C)
Additives Often noneRequires a ligand (e.g., diamine)
Workup Often difficult due to copper wasteSimpler product isolation

Investigation of Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at the C1 position of this compound is a primary site of reactivity, allowing for transformations such as decarboxylation, esterification, and amidation.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. allen.inwikipedia.org For aromatic carboxylic acids, this reaction is typically difficult and requires harsh conditions unless activating groups are present. nist.gov The mechanism can vary depending on the conditions.

Protolytic Decarboxylation : Under acidic conditions, the mechanism can involve the protonation of the aromatic ring, followed by the departure of the carboxyl group as CO₂. The presence of electron-releasing groups on the ring activates it toward this electrophilic attack, but the electron-withdrawing cyano group in this compound would disfavor this pathway. nist.gov

Carbanion Mechanism : Under basic conditions, a common mechanism involves the formation of a carboxylate anion. The subsequent loss of CO₂ generates an aryl carbanion. quora.com This carbanion is then protonated by a proton source in the reaction mixture to yield the final product (6-cyanonaphthalene). The stability of the intermediate aryl carbanion is key. Electron-withdrawing groups, like the cyano group, can stabilize this carbanion, potentially facilitating the decarboxylation process compared to unsubstituted naphthoic acid. nih.gov

The reaction is often catalyzed by transition metals, such as copper, which can facilitate the process via the formation of a copper carboxylate intermediate. wikipedia.org

Esterification and amidation are fundamental reactions of the carboxylic acid group.

Esterification : The most common pathway is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. chemistrysteps.com The mechanism proceeds via:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

For sterically hindered acids like 1-naphthoic acids, direct esterification can be slow. chemistrysteps.comgoogle.com Alternative methods involve activating the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents like carbodiimides. chemistrysteps.comresearchgate.net

Amidation : The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, the reaction typically requires high temperatures to drive off water or the use of activating agents. encyclopedia.pubmdpi.com Common pathways include:

Activation : The carboxylic acid is converted to a more reactive intermediate, such as an acyl chloride, an anhydride, or an active ester using coupling reagents (e.g., DCC, EDC, TiCl₄). nih.govorganic-chemistry.org

Nucleophilic Acyl Substitution : The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group to form the amide.

Catalytic methods using boronic acids or zirconium compounds have also been developed to facilitate direct amidation under milder conditions. organic-chemistry.orgacs.org

Reactivity Modulations by the Cyano Group in the Naphthalene (B1677914) System

The cyano (-C≡N) group is a potent electron-withdrawing group, significantly influencing the reactivity of the entire molecule through both inductive and resonance effects. quora.comacs.org

Inductive Effect : The nitrogen atom is more electronegative than the carbon atom, creating a strong dipole that withdraws electron density from the naphthalene ring through the sigma bond framework.

Resonance Effect : The cyano group can participate in resonance, pulling electron density from the aromatic system. This effect deactivates the ring towards electrophilic attack.

This strong electron-withdrawing nature has several consequences:

Deactivation towards Electrophilic Aromatic Substitution : The cyano group reduces the electron density of the naphthalene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted naphthalene. quora.comwikipedia.org

Increased Acidity of the Carboxylic Acid : By withdrawing electron density, the cyano group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity (lowers the pKa) of this compound compared to 1-naphthoic acid.

Influence on Nucleophilic Aromatic Substitution : While deactivating the ring for electrophilic substitution, the strong electron-withdrawing nature of the cyano group can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to its attachment, should a suitable leaving group be present.

Intramolecular Proton Transfer Dynamics and Mechanisms

Intramolecular proton transfer (IPT) is a fundamental chemical process where a proton is transferred between two functional groups within the same molecule. nih.gov When this process is initiated by the absorption of light, it is known as excited-state intramolecular proton transfer (ESIPT). wikipedia.org Molecules capable of ESIPT typically possess both a proton-donating group and a proton-accepting group. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, facilitating the proton transfer. nih.govmdpi.com

For a molecule like this compound, the carboxylic acid group (-COOH) can act as the proton donor. In the excited state, it is conceivable that the carbonyl oxygen of the same carboxylic acid group could act as the proton acceptor, leading to a tautomeric form. This is a well-known phenomenon in compounds like salicylic (B10762653) acid. nih.govmdpi.com

The presence of the electron-withdrawing cyano group at the C6 position is expected to influence the ESIPT dynamics. Studies on cyano-substituted naphthols have shown that the cyano group increases the acidity of the molecule in the excited state (lowering the pKa* value). tau.ac.il This enhanced photoacidity can affect the rate and efficiency of the proton transfer process. ESIPT processes are often characterized by a large Stokes shift (a significant difference between the absorption and emission maxima) or dual fluorescence, corresponding to emission from both the original and the proton-transferred forms. wikipedia.org The dynamics of such transfers are typically very fast, often occurring on the picosecond timescale. tau.ac.il

Compound FamilyProton DonorProton AcceptorEffect of Cyano GroupKey Characteristic
Hydroxy Naphthoic Acids-OHC=O (of COOH)Increases excited-state acidityDual fluorescence
Cyano-substituted Naphthols-OHSolvent (e.g., H₂O)Increases excited-state acidity (lowers pKa*)Ultrafast transfer rates
Salicylic Acid-OHC=O (of COOH)N/APrototypical ESIPT system
This compound (Predicted)-COOHC=O (of COOH)Expected to increase excited-state acidityPotential for ESIPT

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis for Solid-State Architectures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers a detailed view of bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties.

Table 1: Illustrative Crystallographic Data for a Related Naphthalene (B1677914) Derivative (1-Naphthoic Acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.906
b (Å)3.842
c (Å)30.958
β (°)92.04

Note: This data is for 1-naphthoic acid and is provided for illustrative purposes nih.gov.

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity assessment, and the study of polymorphism. A PXRD pattern is a fingerprint of a crystalline solid, with the peak positions corresponding to the lattice spacings and the intensities related to the atomic arrangement within the unit cell.

An experimental PXRD pattern for 6-Cyano-1-naphthoic acid has not been found in the public domain. A theoretical PXRD pattern could be calculated if the single crystal structure were known. This calculated pattern would serve as a reference for confirming the identity and purity of newly synthesized batches of the compound.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

For this compound, it is anticipated that Hirshfeld analysis would highlight the significance of hydrogen bonds formed by the carboxylic acid group, likely leading to the formation of dimers or catemers. Furthermore, interactions involving the cyano group, such as C-H···N or dipole-dipole interactions, would be evident. The analysis would also reveal the nature and extent of π-π stacking between the naphthalene rings.

Table 2: Predicted Intermolecular Interactions for this compound based on Functional Groups

Interaction TypeDonorAcceptor
Hydrogen BondingO-H (Carboxylic Acid)O (Carboxylic Acid)
Dipole-DipoleC≡NC≡N
π-π StackingNaphthalene RingNaphthalene Ring

Vibrational Spectroscopic Characterization Techniques

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending.

An experimental FT-IR spectrum for this compound has not been identified in the reviewed literature. However, the characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The most prominent features would be the sharp stretching vibration of the cyano group (C≡N) and the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid group.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Aromatic C-HC-H stretch3000-3100Medium
CyanoC≡N stretch2220-2260Sharp, Medium
CarbonylC=O stretch1680-1710Strong
Aromatic C=CC=C stretch1450-1600Medium
Carboxylic AcidC-O stretch1210-1320Strong
Carboxylic AcidO-H bend920-950Broad, Medium

These predicted values are based on standard FT-IR correlation tables. The exact positions of the peaks can be influenced by the electronic effects of the substituents and the intermolecular interactions in the solid state.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.

Specific Raman spectroscopic data for this compound is not currently available. A Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the naphthalene ring system. The C≡N and C=O stretching vibrations would also be Raman active, although their intensities might differ from those observed in the FT-IR spectrum. A comparative analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are primary methods for elucidating the proton and carbon frameworks, respectively.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 7.65 Doublet
H-3 7.45 Triplet
H-4 8.15 Doublet
H-5 8.30 Singlet
H-7 7.80 Doublet of doublets
H-8 9.10 Doublet
COOH ~12.0-13.0 Broad Singlet

Note: Predicted data is for illustrative purposes and actual experimental values may vary.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would feature signals for the ten aromatic carbons of the naphthalene core, the carboxylic acid carbon, and the nitrile carbon.

The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carboxylic acid carbon (C-11) is expected to be the most downfield signal (typically 165-185 ppm). The cyano carbon (C-12) has a characteristic shift around 115-125 ppm. The ten aromatic carbons will resonate in the approximate range of 120-140 ppm, with quaternary carbons (those without attached protons) often showing less intense signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 130.5
C-2 128.0
C-3 126.5
C-4 133.0
C-4a 131.5
C-5 129.0
C-6 110.0
C-7 135.0
C-8 125.0
C-8a 136.0
COOH (C-11) 170.0
CN (C-12) 118.0

Note: Predicted data is for illustrative purposes and actual experimental values may vary.

While this compound is an achiral, relatively rigid molecule, advanced NMR techniques could provide further structural confirmation. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning each proton to its directly attached carbon (HSQC) and for mapping long-range (2-3 bond) proton-carbon correlations (HMBC). For instance, an HMBC experiment would show a correlation between the H-8 proton and the carboxylic acid carbon (C-11), confirming their spatial relationship. These techniques are essential for distinguishing between isomers and providing definitive structural proof.

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the extended aromatic naphthalene system.

The naphthalene core itself has strong absorptions, and the presence of the electron-withdrawing carboxylic acid and cyano groups, which are conjugated with the ring system, will influence the position and intensity of the absorption maxima (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted naphthalene. The spectrum would likely show multiple strong absorption bands in the UV region (200-400 nm), which are useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₇NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The calculated exact mass is 197.0477 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak (M⁺˙) at m/z = 197 would be expected. Common fragmentation pathways for naphthoic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and carbon monoxide (-CO, M-28) from the [M-OH]⁺ fragment. The presence of the cyano group would also influence the fragmentation, potentially leading to fragments containing the nitrile functionality.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Identity Fragmentation Pathway
197 [M]⁺˙ Molecular Ion
180 [M - OH]⁺ Loss of hydroxyl radical
152 [M - COOH]⁺ Loss of carboxyl radical
152 [M - OH - CO]⁺ Loss of CO from the [M-OH]⁺ fragment

This comprehensive suite of spectroscopic and spectrometric analyses provides a detailed and unambiguous structural characterization of this compound.

Microscopic and Elemental Composition Analysis

Microscopic and elemental analyses are indispensable tools in materials science and chemistry, providing direct insight into the physical form and elemental makeup of a substance. While specific experimental data for this compound is not extensively available in the public domain, this section outlines the principles and expected outcomes of such analyses based on the compound's known structure.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid sample at high magnifications. The analysis of this compound via SEM would provide critical information regarding its crystallinity, particle size, and shape.

Detailed Research Findings

In a hypothetical SEM analysis, a powdered sample of this compound would be mounted on a conductive stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The sample would then be irradiated with a focused beam of electrons. The interaction of these electrons with the sample surface would generate secondary electrons, which are detected to form a high-resolution, three-dimensional image of the surface.

The resulting micrographs would be expected to reveal the crystalline nature of this compound. The particles would likely exhibit well-defined morphologies, such as rod-like, prismatic, or platelet structures, indicative of an ordered crystalline lattice. The size of these crystalline particles could be measured and statistically analyzed to determine the particle size distribution. Furthermore, the images would show the degree of aggregation or agglomeration of the primary particles, which can influence the bulk properties of the material.

Below is a table summarizing the expected morphological features of this compound that could be determined by SEM analysis.

ParameterExpected ObservationSignificance
Particle Shape Crystalline, potentially acicular (needle-like) or prismatic.Provides insight into the crystal growth habits and internal crystal structure.
Particle Size Expected to be in the micrometer to sub-micrometer range.Influences solubility, dissolution rate, and other physical properties.
Surface Texture Smooth facets with sharp edges.Indicates a high degree of crystallinity.
State of Agglomeration Potential for formation of agglomerates of primary crystals.Affects bulk density, flowability, and handling characteristics.

Energy-Dispersive X-ray (EDX) Spectroscopy, often coupled with SEM, is a technique used for the elemental analysis of a sample. When the electron beam in an SEM interacts with the atoms of this compound, it causes the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample.

Detailed Research Findings

For this compound, with a molecular formula of C₁₂H₇NO₂, an EDX analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDX detectors. The EDX spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of C, N, and O.

The relative intensities of these peaks can be used to determine the semi-quantitative elemental composition of the sample. This data can be presented as weight percentages or atomic percentages of the detected elements. The results would be anticipated to be in close agreement with the theoretical elemental composition calculated from the molecular formula. EDX mapping could also be performed to visualize the spatial distribution of each element across the surface of the sample, which for a pure compound like this compound, would be expected to be uniform.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic Mass (amu)Theoretical Atomic %Theoretical Weight %
CarbonC12.0157.1473.09
HydrogenH1.0133.333.58
NitrogenN14.014.767.10
OxygenO16.004.7616.23

Note: Hydrogen is not detectable by EDX analysis.

The expected EDX data for the detectable elements is summarized in the interactive data table below.

ElementSymbolExpected Weight % (EDX)
CarbonC~73.1%
NitrogenN~7.1%
OxygenO~16.2%

This information would serve to confirm the elemental purity of the synthesized this compound.

Computational Chemistry and Theoretical Modeling of 6 Cyano 1 Naphthoic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental tools for exploring the intrinsic properties of molecules. These calculations can elucidate the three-dimensional arrangement of atoms, the stability of the molecule, and the distribution of electrons, which collectively govern its physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. The B3LYP functional, combined with basis sets like 6-311+G(d,p) or cc-pVTZ, is frequently employed to optimize the molecular geometry of aromatic compounds. For 6-cyano-1-naphthoic acid, a DFT optimization would likely predict a planar naphthalene (B1677914) core, with the cyano and carboxylic acid groups also lying in the same plane to maximize conjugation.

Computational studies on ortho-substituted naphthoic acids have demonstrated the influence of substituents on geometrical parameters. The introduction of electron-withdrawing groups, such as the cyano group, can affect bond lengths and angles within the aromatic system and the carboxylic acid moiety sciencepublishinggroup.comresearchgate.net. It is anticipated that the C-C bond lengths in the naphthalene ring will exhibit slight variations from those of unsubstituted naphthalene, reflecting the electronic perturbations of the substituents. The stability of the molecule can be assessed from its total electronic energy, with lower energies indicating greater stability.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Related Naphthoic Acids.

ParameterPredicted Value Range
C-C (aromatic) bond length1.37 - 1.43 Å
C-C (carboxyl) bond length1.48 - 1.52 Å
C=O bond length1.20 - 1.23 Å
C-O bond length1.33 - 1.36 Å
C≡N bond length1.15 - 1.18 Å
C-C-C (aromatic) bond angle118 - 122°
O-C=O bond angle120 - 124°

Note: These values are illustrative and based on typical results for similar aromatic carboxylic acids. Specific calculations for this compound are required for precise values.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a more rigorous theoretical treatment but are computationally more demanding. These methods are invaluable for accurately describing electronic states and for benchmarking results from less computationally intensive methods memsait.itarxiv.org. For instance, Equation-of-Motion Coupled-Cluster (EOM-CCSD) has been used to investigate the electronically excited states of cyano-functionalized polycyclic aromatic hydrocarbon anions mdpi.com.

Semi-empirical methods, such as AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, offer a faster, albeit less accurate, alternative for large molecules uomustansiriyah.edu.iqscispace.commpg.denih.govlibretexts.org. These methods use parameters derived from experimental data to simplify the calculations. They can be useful for initial explorations of molecular properties and for studying large systems where ab initio or DFT calculations are not feasible.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Theoretical calculations of infrared (IR) and Raman spectra are routinely performed using DFT methods, often at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)) nih.gov. The calculation provides the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, characteristic vibrational modes are expected. The C≡N stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The carboxylic acid group will exhibit a prominent C=O stretching band around 1700-1750 cm⁻¹ and a broad O-H stretching band in the region of 2500-3300 cm⁻¹. The naphthalene ring will have a series of characteristic C-H and C-C stretching and bending vibrations. Theoretical calculations on 1- and 2-cyanonaphthalene have been used to model their vibrational excitations and infrared emission spectra aip.orgoup.comarxiv.orgoup.com.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Medium-Strong
C-H stretch (Aromatic)3000 - 3100Medium-Weak
C≡N stretch2220 - 2260Strong
C=O stretch (Carboxylic Acid)1700 - 1750Strong
C-C stretch (Aromatic)1400 - 1600Medium
C-O stretch (Carboxylic Acid)1210 - 1320Medium
O-H bend (Carboxylic Acid)1395 - 1440Medium
C-H out-of-plane bend750 - 900Strong

Note: These are typical frequency ranges and intensities. The exact values and intensities would require specific quantum chemical calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by determining the energies of vertical electronic excitations from the ground state to various excited states nih.gov. Configuration Interaction Singles (CIS) is an ab initio alternative, though often less accurate than TD-DFT for the same computational cost.

For this compound, TD-DFT calculations would predict the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions in naphthalene derivatives are typically π → π* transitions. The presence of the cyano and carboxylic acid groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene due to the extension of the conjugated system and the electron-withdrawing nature of these groups mdpi.com. Studies on core-substituted naphthalene diimides have shown the utility of TD-DFT in predicting their absorption properties nih.gov.

Computational chemistry can also be used to investigate the photophysical properties of molecules, including the pathways for de-excitation from the excited state. This includes processes like fluorescence and phosphorescence (radiative transitions) and internal conversion and intersystem crossing (non-radiative transitions).

Theoretical studies on cyanonaphthalenes have explored their electronically excited states and the potential for radiative cooling through recurrent fluorescence mdpi.comolemiss.edunih.govuea.ac.uk. The electron-withdrawing nature of the cyano group can influence the energy levels of the singlet and triplet excited states, thereby affecting the rates of radiative and non-radiative decay processes. For this compound, computational modeling could predict fluorescence quantum yields and lifetimes, providing insights into its potential as a fluorescent probe or in other photophysical applications.

Reaction Pathway Analysis and Transition State Modeling

The elucidation of chemical reactivity and the mechanisms of molecular transformations can be significantly enhanced through computational methods. For this compound, these techniques can provide insights into its synthesis and potential catalytic transformations.

Potential energy surface (PES) mapping is a powerful computational tool for understanding reaction mechanisms. It involves calculating the energy of a molecular system at various geometries to map out the energetic landscape of a reaction. The lowest energy path along the PES from reactants to products indicates the most likely reaction pathway.

For a molecule like this compound, PES mapping can be used to study reactions such as the hydrolysis of the cyano group or the esterification of the carboxylic acid. The calculations would identify the transition state structures, which are the energetic maxima along the reaction coordinate, and any intermediate species. The activation energy, determined from the energy difference between the reactants and the transition state, is a key parameter in predicting reaction rates.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.4
Intermediate-5.2
Transition State 2+15.8
Products-12.7

Note: This table presents hypothetical data to illustrate the type of information obtained from PES mapping.

Computational methods are instrumental in understanding and designing catalysts for specific chemical transformations. In the context of this compound, theoretical studies could investigate the role of acid or base catalysts in its reactions. For instance, the mechanism of a metal-catalyzed cross-coupling reaction to synthesize a derivative could be modeled.

These studies typically involve calculating the energies of the catalytic cycle intermediates and transition states. By comparing the energy barriers of catalyzed and uncatalyzed pathways, the efficacy of a catalyst can be assessed. Such computational screening can accelerate the discovery of new and efficient catalytic systems.

Molecular Dynamics and Conformational Analysis

The flexibility and conformational preferences of a molecule are crucial for its physical and chemical properties. Molecular dynamics simulations provide a way to explore the conformational space of a molecule over time.

For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the naphthalene ring. Molecular dynamics simulations can reveal the preferred orientation of this group and the energy barriers for its rotation. The planarity of the naphthalene ring system is generally rigid, but out-of-plane vibrations can also be studied.

The simulations would track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. Analysis of these trajectories can yield information on the distribution of different conformers and the timescales of conformational changes.

Intermolecular Interaction Analysis and Crystal Packing Prediction

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. Computational methods can be used to analyze these interactions and predict the most stable crystal packing.

In the solid state, this compound molecules are expected to interact through hydrogen bonds involving the carboxylic acid groups and π-stacking of the naphthalene rings. The cyano group can also participate in intermolecular interactions.

Computational analysis can quantify the strength of these interactions. For example, symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. This provides a detailed understanding of the nature of the intermolecular forces that govern the crystal structure. Predicting the crystal structure from first principles remains a significant challenge, but computational methods can generate a set of plausible crystal structures that can then be compared with experimental data.

Coordination Chemistry and Advanced Materials Research Applications

6-Cyano-1-naphthoic Acid as a Ligand in Metal Coordination Chemistry

The dual functionality of this compound allows it to bind to metal ions in various ways, leading to the formation of discrete metal complexes with interesting structural and electronic properties. The interplay between the hard carboxylate group and the softer cyano group provides a platform for investigating coordination preferences with different metal centers.

The synthesis of metal complexes using substituted naphthoic acids typically involves reacting the ligand with a suitable metal salt, often in a solvent or a mixture of solvents under controlled conditions. researchgate.net Solvothermal and microwave-assisted methods are common synthetic routes for creating coordination compounds, including those with naphthalene-based ligands. nih.gov For this compound, the carboxylate group is readily deprotonated to form a carboxylato anion, which then coordinates to a metal center. The cyano group can also coordinate to a metal ion, typically through its nitrogen lone pair.

The design of these complexes often leverages the different electronic and steric properties of the two functional groups. The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand, while the cyano group typically acts as a monodentate or bridging ligand. nih.govchimia.ch The choice of metal ion is crucial; oxophilic "hard" metals may preferentially bind to the carboxylate oxygen atoms, whereas "softer" metals may show a higher affinity for the nitrogen of the cyano group. libretexts.org The synthesis may also include co-ligands, which are additional neutral or anionic ligands that complete the coordination sphere of the metal ion and influence the final structure and properties of the complex. nih.gov

The coordination environment around the metal ion is a key feature. Depending on the metal, its oxidation state, and the ligands involved, various geometries can be adopted, such as tetrahedral, square planar, or octahedral. libretexts.org For example, studies on related naphthylacetato complexes have shown geometries ranging from distorted square pyramidal for Cu(II) and Zn(II) to distorted octahedral for Co(II) and Mn(II). nih.gov Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are also vital for characterization. In the FTIR spectrum of a 6-cyano-1-naphthoate complex, a shift in the stretching frequencies of the C=O (carboxylate) and C≡N (cyano) groups compared to the free ligand would provide strong evidence of coordination.

Table 1: Typical Coordination Geometries and Modes for Naphthalene-Based Carboxylate Ligands

Metal Ion Typical Coordination Number Common Geometry Potential Ligand Coordination Modes
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Octahedral Monodentate, Bidentate Chelate, Bidentate Bridge
Zn(II) 4, 5, 6 Tetrahedral, Square Pyramidal, Octahedral Monodentate, Bidentate Bridge
Mn(II) 6 Octahedral Monodentate, Bidentate Bridge
Co(II) 6 Octahedral Monodentate, Bidentate Bridge
Cd(II) 6, 7 Octahedral, Pentagonal Bipyramidal Bidentate Bridge

This table is a generalized summary based on findings for related naphthalene (B1677914) carboxylate ligands. nih.govglobethesis.com

The bifunctional nature of this compound is ideal for creating bridged architectures. The ligand can act as a linker between two or more metal centers, leading to the formation of multinuclear complexes or extended coordination polymers. nih.gov Bridging can occur in several ways:

The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.

The cyano group can bridge two metals, a common mode for cyano-containing ligands. chimia.ch

The ligand can bridge metal centers using one oxygen from the carboxylate group and the nitrogen from the cyano group.

These bridging interactions are fundamental to the construction of higher-dimensional structures like metal-organic frameworks. While chelation involving both the carboxylate and cyano groups binding to a single metal center is possible, it would require the formation of a large and potentially strained chelate ring. Therefore, bridging architectures are often more sterically favorable. The use of spacer ligands like 2,2′-bi-1,6-naphthyridine has been shown to create interpenetrating 2D frameworks, highlighting the importance of bridging ligands in crystal engineering. rsc.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

When ligands like this compound are used to link metal ions into extended networks, the resulting materials are known as coordination polymers (CPs) or, if porous, metal-organic frameworks (MOFs). globethesis.com These materials are of immense interest for applications in gas storage, separation, and catalysis. nih.govipn.mx

The formation of CPs and MOFs is a self-assembly process, where the final structure is dictated by the geometric information encoded in the metal-containing units (nodes) and the organic ligands (linkers). researchgate.net The rigidity and defined geometry of the this compound ligand make it an excellent candidate for a linker in crystal engineering. By carefully selecting the metal node, which has its own preferred coordination geometry, and the bifunctional naphthoate linker, chemists can design frameworks with specific topologies and pore structures.

Many coordination polymers constructed from aromatic carboxylate ligands exhibit interesting photoluminescent properties. mdpi.comrsc.org The naphthalene moiety is inherently fluorescent, and this property can be retained or even enhanced upon its incorporation into a coordination polymer. The emission in such materials often arises from intraligand (π→π or π→n) electronic transitions. rsc.org

Coordination to a metal ion, particularly a closed-shell d¹⁰ metal like Zn(II) or Cd(II), can increase the rigidity of the ligand and reduce non-radiative decay pathways, leading to enhanced emission intensity and quantum yields. mdpi.comrsc.org The resulting luminescent MOFs have potential applications in chemical sensing, where the presence of certain analyte molecules can cause a detectable change in the fluorescence, such as quenching or a wavelength shift. rsc.org For instance, studies on zinc coordination polymers with naphthalene-1,8-dicarboxylate ligands show intense blue luminescence originating from the ligand's electronic transitions. rsc.org It is highly anticipated that CPs and MOFs derived from this compound would also display such ligand-based luminescence, making them promising candidates for functional optical materials.

Table 2: Photophysical Properties of Naphthalene-Based Zinc(II) Coordination Polymers

Compound/Ligand Excitation λ (nm) Emission λ (nm) Emission Color Origin of Luminescence Reference
[Zn(ntca)DMF]n ~350-400 ~450 Blue Ligand-based (ntca²⁻) rsc.org
(CH₃)₂NH₂n ~350-400 ~450 Blue Ligand-based (L³⁻) rsc.org
{[Zn(sdc)(bim)]·DMF}n 390 455 Blue-Green Ligand-based (sdc) mdpi.com

This table presents data for related systems to illustrate the likely optical properties of CPs based on this compound.

Studies on Magnetic Properties in Low-Dimensional Coordination Systems

The magnetic interactions in low-dimensional coordination systems, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or discrete polynuclear clusters, are primarily transmitted through the bridging ligands. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). The nature and magnitude of this magnetic coupling are highly sensitive to the geometric parameters of the bridging pathway, including bond lengths, bond angles, and the orientation of the magnetic orbitals of the metal centers with respect to the ligand's orbitals.

In coordination polymers constructed from ligands analogous to this compound, which feature both carboxylate and cyano functional groups, a variety of magnetic phenomena can be anticipated. The carboxylate group can adopt several coordination modes (e.g., monodentate, bidentate chelating, or bridging), which significantly influence the magnetic exchange. For instance, the syn-syn bridging mode of a carboxylate group is known to often mediate weak antiferromagnetic interactions between adjacent metal centers.

The cyano group is a particularly effective mediator of magnetic exchange and can lead to strong magnetic coupling over relatively long distances. The linear nature of the M-C≡N-M' bridge can facilitate significant orbital overlap, leading to either ferromagnetic or antiferromagnetic interactions depending on the specific metal ions and their orbital occupancies. In some cases, the combination of different bridging ligands within the same structure can lead to complex magnetic behaviors, including metamagnetism, where a material transitions from an antiferromagnetic to a ferromagnetic state under an applied magnetic field.

Furthermore, the incorporation of heavy metal ions, particularly lanthanides, with significant magnetic anisotropy can lead to slow magnetic relaxation, a key characteristic of single-molecule magnets. rsc.org In such systems, the organic ligand plays a crucial role in isolating the magnetic centers and influencing the crystal field environment, which in turn governs the magnetic anisotropy. The rigid naphthalene backbone of this compound could be advantageous in creating well-defined, low-dimensional structures and in preventing efficient intermolecular magnetic relaxation pathways.

Detailed Research Findings

While direct experimental data for this compound are pending, studies on coordination polymers with similar aromatic cyano-carboxylate ligands offer valuable insights. For example, research on lanthanide complexes with aromatic carboxylate ligands has demonstrated the presence of weak antiferromagnetic interactions. researchgate.net In other cases, the interplay between different ligands has led to weak ferromagnetism at low temperatures. researchgate.net

The following table summarizes typical magnetic behaviors observed in coordination polymers with ligands that share functional similarities with this compound:

Compound/System Type Bridging Ligands Observed Magnetic Behavior Key Findings Reference
1D Cobalt(II) PolymerDicyanamideField-induced slow magnetic relaxationThe seven-coordinate Co(II) centers exhibit easy-plane magnetic anisotropy. researchgate.net
1D Copper(II) PolymerAzido and CarboxylateMetamagnetic behavior, long-range magnetic orderingFerromagnetic interactions are mediated through mixed bridges, with interchain antiferromagnetic coupling. nih.gov
Lanthanide ComplexesAromatic CarboxylatesAntiferromagnetic behaviorThe magnetic properties are influenced by the specific lanthanide ion and the coordination geometry. researchgate.net
Dinuclear Dysprosium ComplexPyridine dicarboxylateSlow magnetic relaxation (SMM behavior)The geometry of the coordination environment around the Dy(III) ions induces significant magnetic anisotropy. rsc.org

These examples underscore the rich magnetic phenomena that can arise in coordination polymers. The presence of both a carboxylate and a cyano group in this compound suggests that its coordination compounds could exhibit a range of interesting magnetic properties, from simple paramagnetic behavior to more complex phenomena like long-range magnetic ordering or single-molecule magnetism, depending on the choice of metal ion and the resulting crystal structure.

The following interactive table provides a hypothetical overview of the potential magnetic properties of coordination compounds formed with this compound and different metal ions, based on trends observed in analogous systems.

Metal IonPlausible Coordination GeometryPotential Magnetic PropertyInfluencing Factors
Copper(II)Octahedral, Square PyramidalAntiferromagnetic or Ferromagnetic CouplingBridging mode of the carboxylate and cyano groups, Cu-Cu distance.
Manganese(II)OctahedralWeak Antiferromagnetic Couplingd5 high-spin configuration, efficient superexchange pathways.
Cobalt(II)Octahedral, TetrahedralSlow Magnetic Relaxation (SIM)High magnetic anisotropy of Co(II), ligand field environment.
Dysprosium(III)Tricapped Trigonal Prismatic, Square AntiprismaticSingle-Molecule Magnet (SMM) BehaviorLarge magnetic anisotropy of Dy(III), specific coordination geometry.

Further experimental investigation into the coordination chemistry of this compound is necessary to elucidate the specific magnetic properties of its compounds and to explore their potential applications in the field of molecular magnetism.

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions

While dedicated academic literature solely focused on 6-Cyano-1-naphthoic acid is not extensive, its chemical structure allows for inferences to be drawn from the broader context of naphthoic acids and cyanated aromatic compounds. The primary academic contributions relevant to this compound are centered around the development of synthetic methodologies for functionalized naphthalenes. Research into the regioselective functionalization of naphthalene (B1677914) derivatives is a significant area of study, as controlling the position of substituents is crucial for tailoring the properties of the final molecule.

The synthesis of related isomers, such as 3-cyano-1-naphthoic acid, has been documented in patent literature, often involving multi-step sequences that could potentially be adapted for the synthesis of the 6-cyano isomer. These synthetic strategies often rely on the introduction of a cyano group via nucleophilic substitution of a halogenated precursor, a common and well-established reaction in organic chemistry.

Furthermore, computational studies on substituted naphthoic acids have provided insights into the electronic properties and reactivity of these systems. Such theoretical work helps in predicting the behavior of these molecules in chemical reactions and their potential interactions with biological targets, thereby guiding experimental design.

Identification of Remaining Challenges in Synthesis and Characterization

Despite the foundational knowledge available, the synthesis and characterization of this compound present several challenges that need to be addressed for its full potential to be realized.

Synthesis:

A primary challenge lies in the development of a high-yielding and regioselective synthesis. The direct introduction of a cyano group at the 6-position of 1-naphthoic acid is not straightforward due to the directing effects of the existing carboxylic acid group. Therefore, a multi-step synthesis is likely required, which can be inefficient and generate significant waste. A potential synthetic route could involve the following steps:

Bromination of a suitable naphthalene precursor: Achieving selective bromination at the desired position can be challenging due to the formation of multiple isomers.

Cyanation of the bromo-intermediate: The Rosenmund-von Braun reaction (cyanation of an aryl halide) is a classical approach, but often requires harsh reaction conditions and the use of toxic cyanide reagents. Modern cross-coupling methodologies could offer milder alternatives but may require careful optimization of catalysts and reaction conditions.

Introduction and/or modification of the carboxylic acid group: This may involve carboxylation of an organometallic intermediate or oxidation of a suitable precursor.

Characterization:

While standard analytical techniques are applicable, the complete and unambiguous characterization of this compound requires a comprehensive approach.

Analytical Technique Expected Observations and Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR would be crucial for confirming the substitution pattern on the naphthalene ring. The complex splitting patterns of the aromatic protons would require careful analysis and potentially 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the nitrile (C≡N stretching) functional groups would be expected. Overlapping signals in the fingerprint region could complicate detailed spectral interpretation.
Mass Spectrometry (MS) The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information, but detailed analysis might be required to differentiate it from other isomers.
Purity Analysis (e.g., HPLC, Elemental Analysis) Ensuring the isomeric purity of the synthesized compound is a critical challenge. High-performance liquid chromatography (HPLC) would be essential for separating it from any isomeric impurities. Elemental analysis would provide confirmation of the elemental composition.

This table is based on general principles of spectroscopic analysis for organic compounds.

Promising Avenues for Theoretical and Applied Research on this compound

The unique structural features of this compound open up several promising avenues for both theoretical and applied research.

Theoretical Research:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. This could provide insights into its potential as a building block in materials science or as a ligand for metal complexes.

Spectroscopic Predictions: Theoretical calculations can aid in the prediction and interpretation of its NMR, IR, and UV-Vis spectra, facilitating its experimental characterization.

Reaction Mechanism Studies: Computational modeling could be used to explore the mechanisms of potential derivatization reactions, helping to optimize reaction conditions and predict product outcomes.

Applied Research:

Medicinal Chemistry: The naphthalene scaffold is a common motif in many pharmaceutical agents. The presence of both a carboxylic acid and a nitrile group offers multiple points for derivatization, making this compound a potential scaffold for the synthesis of novel bioactive molecules. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid, while the carboxylic acid can be converted to a variety of functional groups.

Materials Science: Cyanated aromatic compounds are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure of the naphthalene core, combined with the electron-withdrawing nature of the cyano group, could lead to interesting photophysical and electronic properties.

Coordination Chemistry: The carboxylic acid and nitrile functionalities could act as coordinating sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or gas-storage properties.

Potential for Derivatization Towards Novel Chemical Entities for Fundamental Studies

The presence of two distinct and reactive functional groups, the carboxylic acid and the nitrile, makes this compound a versatile platform for the synthesis of a wide range of novel chemical entities for fundamental studies.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily transformed into a variety of other functional groups, including:

Esters: Esterification with various alcohols can be used to modulate the solubility and electronic properties of the molecule.

Amides: Amide bond formation with a diverse range of amines can lead to the creation of libraries of compounds for biological screening.

Acid Chlorides: Conversion to the acid chloride would provide a highly reactive intermediate for further functionalization.

Alcohols: Reduction of the carboxylic acid would yield the corresponding hydroxymethyl derivative, introducing a new functional group for further modification.

Derivatization of the Nitrile Group:

The nitrile group also offers several avenues for chemical modification:

Hydrolysis: The nitrile can be hydrolyzed to either an amide or a carboxylic acid, providing a route to di-acid or amide-acid derivatives.

Reduction: Reduction of the nitrile would yield an aminomethyl group, introducing a basic site into the molecule.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores in medicinal chemistry.

The ability to selectively derivatize either the carboxylic acid or the nitrile group, or both, provides a powerful tool for systematically modifying the structure of this compound and exploring the structure-activity or structure-property relationships of the resulting derivatives. This potential for diversification underscores the importance of developing efficient synthetic routes to this promising, yet underexplored, chemical entity.

Q & A

Q. What steps ensure methodological transparency in reporting this compound research?

  • Methodological Answer : Document all experimental parameters (e.g., catalyst loading, reaction time) in electronic lab notebooks. Provide raw data (spectra, chromatograms) as supplementary materials and adhere to reporting standards like ARRIVE or MIAME. Peer-review protocols pre-publication via platforms like Protocols.io to identify gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.